trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one
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Overview
Description
trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one: is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one typically begins with commercially available starting materials such as 3-methylfuran, benzaldehyde, and chlorinating agents.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives with altered functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development due to its unique structure and functional groups.
Industry:
- Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine atom and phenyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
3-Chlorofuran: Lacks the methyl and phenyl groups, making it less complex.
3-Methyl-5-phenylfuran: Lacks the chlorine atom, resulting in different reactivity.
Dihydrofuran: Lacks the chlorine, methyl, and phenyl groups, serving as a simpler analog.
Uniqueness:
- The combination of chlorine, methyl, and phenyl groups in trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one imparts unique chemical and physical properties, making it distinct from other furan derivatives.
Properties
CAS No. |
72407-00-2 |
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Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(3S,5R)-3-chloro-3-methyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(12)7-9(14-10(11)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,11+/m1/s1 |
InChI Key |
IVPWPXOKZYCQNZ-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](OC1=O)C2=CC=CC=C2)Cl |
Canonical SMILES |
CC1(CC(OC1=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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